1-(4-(2-羟乙基)哌嗪-1-基)-3-(2-甲氧基苯氧基)丙烷-2-醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

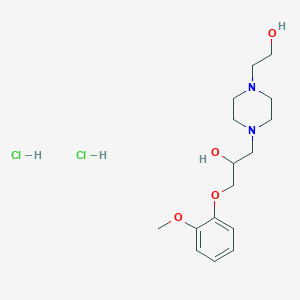

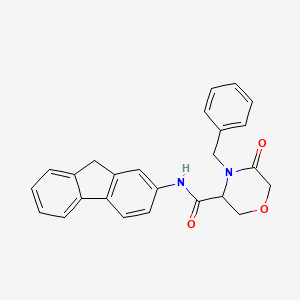

The compound "1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride" is a chemical entity that appears to be structurally related to a class of piperazine derivatives. These derivatives have been studied for various pharmacological activities, including their potential use in treating schistosomiasis and as antagonists for alpha-adrenoceptors .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves the reaction of piperazine with other chemical entities. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and alkoxyphenyl isothiocyanates in an ethereal solution . Another synthesis method involves acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives, and then deacetylation to yield the target product . These methods indicate that the synthesis of the compound would likely involve similar steps, possibly starting with a protected intermediate that is later deprotected to reveal the hydroxyethyl and methoxyphenoxy functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is confirmed using various analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) . These techniques would be used to verify the structure of "1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride" by identifying its functional groups and confirming the connectivity of the atoms within the molecule.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of a hydroxyethyl group suggests potential for reactions typical of alcohols, such as esterification or etherification. The methoxyphenoxy group could be involved in nucleophilic substitution reactions or serve as a leaving group under certain conditions. The piperazine core itself is known to be a versatile moiety in medicinal chemistry, capable of engaging in reactions that modify its substitution pattern to alter pharmacological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The hydrochloride salt form of these compounds typically enhances their water solubility, which is beneficial for biological applications. The presence of methoxy and hydroxyethyl groups may also affect the lipophilicity and overall pharmacokinetic profile of the compound. The binding affinity to biological receptors, such as alpha-adrenoceptors, can be assessed through radioligand binding assays, providing insight into the potential therapeutic applications of these molecules .

科学研究应用

合成和结构表征

与“1-(4-(2-羟乙基)哌嗪-1-基)-3-(2-甲氧基苯氧基)丙烷-2-醇二盐酸盐”在结构上相似的化合物的研究重点是它们的合成和表征。例如,哌嗪衍生物的合成及其通过红外、1H NMR 和质谱技术进行的结构确认表明,人们对开发具有潜在治疗应用的新化合物非常感兴趣 (王小珊,2011 年)。此类研究强调了结构分析在理解新化学实体的性质和潜在应用中的重要性。

药理学评估

几项研究评估了哌嗪衍生物的药理学特性。例如,对某些哌嗪衍生物的 α-肾上腺素受体亲和力和 α1-肾上腺素受体拮抗特性的研究证明了它们在治疗受 α-肾上腺素受体影响的疾病中的潜力 (H. Marona 等人,2011 年)。此外,具有抗抑郁活性的新型衍生物的合成表明哌嗪化合物在心理健康治疗中的作用 (J. Kumar 等人,2017 年)。

抗癌和抗菌研究

对新型哌嗪衍生物的探索延伸到抗癌和抗菌研究中。例如,已经设计了针对特定癌细胞系的化合物,证明了哌嗪衍生物在开发靶向癌症疗法中的多功能性 (G. Lv 等人,2019 年)。此外,合成和评估具有抗菌活性的新型吡啶衍生物突出了哌嗪化合物在解决传染病方面的潜力 (N. Patel 等人,2011 年)。

属性

IUPAC Name |

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4.2ClH/c1-21-15-4-2-3-5-16(15)22-13-14(20)12-18-8-6-17(7-9-18)10-11-19;;/h2-5,14,19-20H,6-13H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHQXKGFLYMCHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2CCN(CC2)CCO)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)

![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)

![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)

![2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B3006611.png)